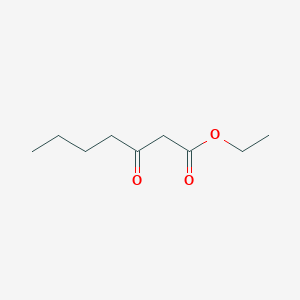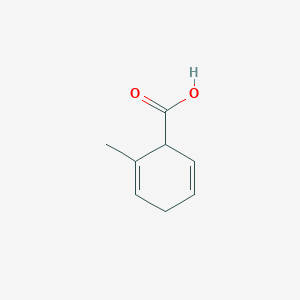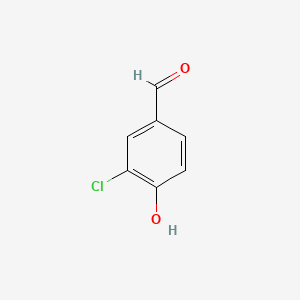
3-Chloro-4-hydroxybenzaldéhyde
Vue d'ensemble
Description
3-Chloro-4-hydroxybenzaldehyde (3-Cl-4-OH-BzA) is an important intermediate in the synthesis of many pharmaceuticals and other compounds, and is used in the synthesis of a variety of dyes, fragrances, and drugs. It is a colorless crystalline solid with a melting point of 84-86°C, and is soluble in most organic solvents. 3-Cl-4-OH-BzA is also a key intermediate in the synthesis of the antifungal drug caspofungin.
Applications De Recherche Scientifique
Synthèse Organique
3-Chloro-4-hydroxybenzaldéhyde: est un élément de construction précieux en synthèse organique. Il sert de précurseur à la synthèse de diverses molécules complexes en raison de son groupe aldéhyde réactif et de la présence d’un substituant chloro. Les chercheurs l’utilisent pour construire des composés hétérocycliques qui présentent des activités pharmacologiques potentielles .
Recherche Pharmaceutique
En recherche pharmaceutique, ce composé est utilisé pour développer de nouveaux médicaments. Sa structure est essentielle à la synthèse de certains antidépresseurs et antipsychotiques. Le groupe hydroxyle peut subir des transformations chimiques supplémentaires, conduisant à une large gamme de dérivés aux effets thérapeutiques potentiels .
Science des Matériaux
Les groupes chloro et hydroxyle du This compound le rendent approprié pour modifier les propriétés de surface des matériaux. Il peut être utilisé pour introduire des groupes fonctionnels sur les polymères, améliorant ainsi leur interaction avec d’autres substances et améliorant leurs propriétés mécaniques .
Chimie Analytique
Ce composé trouve des applications en chimie analytique comme réactif pour détecter certains ions métalliques. Sa capacité à former des complexes avec les métaux peut être exploitée dans des dosages colorimétriques, où un changement de couleur indique la présence d’un ion spécifique .
Recherche Agrochimique
En recherche agrochimique, le This compound est étudié pour le développement de nouveaux pesticides et herbicides. Sa structure chimique permet la création de composés capables de perturber la croissance des mauvaises herbes ou des parasites sans nuire aux cultures .
Industrie des Colorants et des Pigments
Le composé est également utilisé dans l’industrie des colorants et des pigments. Il peut agir comme intermédiaire dans la synthèse de colorants utilisés dans les textiles, les encres et les revêtements. La présence de groupes fonctionnels permet la formation de couleurs stables et vibrantes .
Industrie Cosmétique
Dans l’industrie cosmétique, les dérivés du This compound sont étudiés pour une utilisation dans les produits de soin de la peau. Ils peuvent posséder des propriétés antioxydantes ou servir d’intermédiaires dans la synthèse de composés qui protègent la peau des rayons UV .
Science de l’Environnement
Enfin, en science de l’environnement, les dérivés de ce composé sont étudiés pour leur capacité à dégrader les polluants. Ils pourraient être utilisés dans le développement de nouveaux catalyseurs qui aident à décomposer les substances toxiques dans l’environnement .
Mécanisme D'action
Mode of Action
3-Chloro-4-hydroxybenzaldehyde, like other aldehydes, can undergo nucleophilic addition reactions . The oxygen atom in the hydroxyl group and the nitrogen atom in biological molecules can act as nucleophiles . They can react with the electrophilic carbonyl carbon of the aldehyde group in 3-Chloro-4-hydroxybenzaldehyde . This reaction can lead to the formation of various adducts, which can alter the function of the target molecules .
Biochemical Pathways
For instance, if it reacts with enzymes, it could inhibit their activity and disrupt the biochemical pathways they are involved in .
Pharmacokinetics
Its molecular weight (15657 g/mol ) suggests that it could potentially be absorbed in the body
Result of Action
The molecular and cellular effects of 3-Chloro-4-hydroxybenzaldehyde’s action would depend on the specific biological molecules it interacts with. If it forms adducts with critical proteins or nucleic acids, it could potentially disrupt their normal function and lead to cellular dysfunction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 3-Chloro-4-hydroxybenzaldehyde. For instance, a lower pH could potentially increase the reactivity of the aldehyde group, enhancing its ability to form adducts .
Analyse Biochimique
Biochemical Properties
3-Chloro-4-hydroxybenzaldehyde plays a role in several biochemical reactions. It can act as an intermediate in the synthesis of more complex molecules and may participate in oxidation-reduction reactions. This compound interacts with enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. Additionally, 3-Chloro-4-hydroxybenzaldehyde can form Schiff bases with amino groups in proteins, potentially affecting protein function and stability .
Cellular Effects
3-Chloro-4-hydroxybenzaldehyde influences various cellular processes. It has been shown to affect cell signaling pathways by modulating the activity of key signaling molecules. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins involved in signal transduction. This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes. Furthermore, 3-Chloro-4-hydroxybenzaldehyde can affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-4-hydroxybenzaldehyde involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can inhibit aldehyde dehydrogenase by forming a covalent bond with the enzyme’s active site, preventing the oxidation of aldehydes. Additionally, 3-Chloro-4-hydroxybenzaldehyde can form non-covalent interactions with proteins, affecting their conformation and function. These interactions can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-hydroxybenzaldehyde can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air. Long-term studies have shown that 3-Chloro-4-hydroxybenzaldehyde can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-hydroxybenzaldehyde in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 3-Chloro-4-hydroxybenzaldehyde can cause toxicity in animal models, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response .
Metabolic Pathways
3-Chloro-4-hydroxybenzaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyzes the oxidation of organic compounds. This compound can also undergo conjugation reactions, where it is linked to other molecules such as glutathione, facilitating its excretion from the body. These metabolic pathways can influence the overall bioavailability and activity of 3-Chloro-4-hydroxybenzaldehyde .
Transport and Distribution
Within cells and tissues, 3-Chloro-4-hydroxybenzaldehyde is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, this compound can interact with transporters and binding proteins that facilitate its movement within the cell. The distribution of 3-Chloro-4-hydroxybenzaldehyde can affect its localization and accumulation in specific cellular compartments, influencing its overall activity .
Subcellular Localization
The subcellular localization of 3-Chloro-4-hydroxybenzaldehyde can impact its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications can direct 3-Chloro-4-hydroxybenzaldehyde to specific organelles, where it can exert its effects. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can affect cellular metabolism .
Propriétés
IUPAC Name |
3-chloro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSOCYWCRMXQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178896 | |
| Record name | Benzaldehyde, 3-chloro-4-hydroxy- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2420-16-8 | |
| Record name | 3-Chloro-4-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-chloro-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLORO-4-HYDROXYBENZALDEHYDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 3-chloro-4-hydroxy- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of 3-Chloro-4-hydroxybenzaldehyde?
A1: 3-Chloro-4-hydroxybenzaldehyde is an aromatic aldehyde with a chlorine atom at the 3rd position and a hydroxyl group at the 4th position of the benzaldehyde ring. While a specific molecular weight wasn't provided in the abstracts, its molecular formula is C7H5ClO2 [, ]. Spectroscopic data, including FTIR, Raman, 1H-NMR, and 13C-NMR, have been used to confirm its structure and study its vibrational modes [, , ].
Q2: How does the structure of 3-Chloro-4-hydroxybenzaldehyde relate to its potential for use in drug development?
A2: Research suggests that 3-Chloro-4-hydroxybenzaldehyde can be used as a starting material to synthesize more complex molecules with potential biological activity [, ]. Specifically, it serves as a building block for creating curcumin analogs, which are being investigated for their potential therapeutic benefits []. Additionally, it has been used in the development of pro-soft drug modulators of sphingosine-1-phosphate receptor 1 (S1PR1), which are being explored for the treatment of inflammatory skin diseases [].
Q3: How do structural modifications to 3-Chloro-4-hydroxybenzaldehyde affect its activity as a S1PR1 modulator?
A3: Research focusing on S1PR1 modulation shows that substituting different groups on the benzene ring of 3-Chloro-4-hydroxybenzaldehyde can significantly impact its activity, aqueous solubility, and metabolic stability []. For example, adding a trifluoromethyl group led to low aqueous solubility, while incorporating a 2-phenol group improved solubility but decreased potency []. These findings highlight the importance of structure-activity relationship (SAR) studies in optimizing drug candidates based on 3-Chloro-4-hydroxybenzaldehyde.
Q4: Has 3-Chloro-4-hydroxybenzaldehyde been found to undergo any interesting transformations in the environment?
A4: Research on anaerobic bacteria cultures suggests that 3-Chloro-4-hydroxybenzaldehyde can undergo both oxidation and reduction reactions []. These transformations can lead to the formation of the corresponding carboxylic acid and benzyl alcohol []. Interestingly, some bacterial consortia can further dehalogenate 3-Chloro-4-hydroxybenzaldehyde, ultimately yielding 4-hydroxybenzoic acid and phenol []. These findings provide insights into the potential environmental fate of this compound.
Q5: Are there computational chemistry studies related to 3-Chloro-4-hydroxybenzaldehyde?
A5: Yes, computational studies employing methods like Restricted Hartree-Fock (RHF) and Becke's three-parameter hybrid functional combined with Lee-Yang-Parr correlation (B3LYP) have been conducted on 3-Chloro-4-hydroxybenzaldehyde []. These calculations have been used to predict molecular properties like electronic ground state energy, equilibrium structure, vibrational frequencies, and force constants, helping researchers understand its physicochemical properties [].
Q6: Is there any research on the cytotoxicity of compounds derived from 3-Chloro-4-hydroxybenzaldehyde?
A6: Research has investigated the cytotoxicity of 3-carbethoxy-4(3’-chloro-4’-hydroxy)phenyl-but-3-en-2-one, a derivative of 3-Chloro-4-hydroxybenzaldehyde, against cancer cells with mutant p53 []. This compound exhibited antiproliferative activity against WiDr cells (a colon cancer cell line), even surpassing the efficacy of 5-fluorouracil (5’-FU), a standard chemotherapy drug []. The study suggests that this derivative might reactivate p53 pathways, leading to apoptosis and cell cycle arrest in cancer cells [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


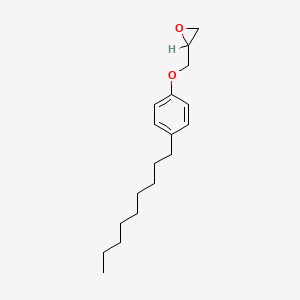





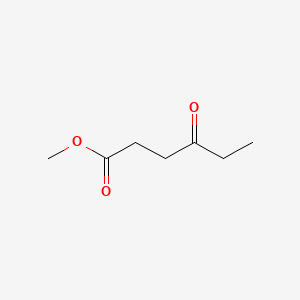
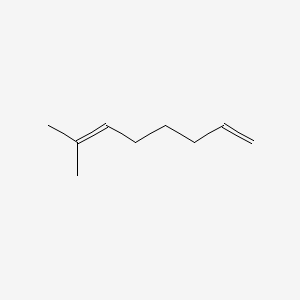
![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)
